molecular formula C30H34N6O4 B15213962 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine CAS No. 27704-11-6

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine

Cat. No.: B15213962
CAS No.: 27704-11-6
M. Wt: 542.6 g/mol
InChI Key: TWIBBTZPAQPSJA-GKTLAHRSSA-N
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Description

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine is an organic compound with the molecular formula C30H34N6O4 It is a derivative of phthalazine, featuring two hydrazinyl groups substituted with 3,4-diethoxybenzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between phthalazine-1,4-dione and 3,4-diethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-(3,4-dimethoxybenzylidene)hydrazinyl)phthalazine: This compound is similar in structure but features methoxy groups instead of ethoxy groups.

    1,4-Bis(2-(3,4-dihydroxybenzylidene)hydrazinyl)phthalazine: This variant has hydroxy groups, which may alter its chemical and biological properties.

Uniqueness

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine is unique due to the presence of diethoxybenzylidene moieties, which can influence its solubility, reactivity, and biological activity. The ethoxy groups may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

CAS No.

27704-11-6

Molecular Formula

C30H34N6O4

Molecular Weight

542.6 g/mol

IUPAC Name

1-N,4-N-bis[(E)-(3,4-diethoxyphenyl)methylideneamino]phthalazine-1,4-diamine

InChI

InChI=1S/C30H34N6O4/c1-5-37-25-15-13-21(17-27(25)39-7-3)19-31-33-29-23-11-9-10-12-24(23)30(36-35-29)34-32-20-22-14-16-26(38-6-2)28(18-22)40-8-4/h9-20H,5-8H2,1-4H3,(H,33,35)(H,34,36)/b31-19+,32-20+

InChI Key

TWIBBTZPAQPSJA-GKTLAHRSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C23)N/N=C/C4=CC(=C(C=C4)OCC)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC(=C(C=C4)OCC)OCC)OCC

Origin of Product

United States

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